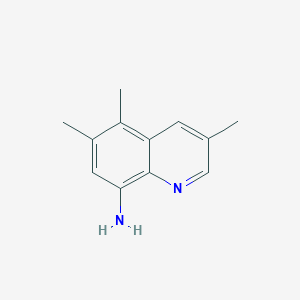

3,5,6-Trimethylquinolin-8-amine

Description

Structure

3D Structure

Properties

CAS No. |

3376-14-5 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3,5,6-trimethylquinolin-8-amine |

InChI |

InChI=1S/C12H14N2/c1-7-4-10-9(3)8(2)5-11(13)12(10)14-6-7/h4-6H,13H2,1-3H3 |

InChI Key |

PZUAKALSMJGTTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC(=C2N=C1)N)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation

Classical and Named Reactions for Quinoline (B57606) Skeleton Construction

Traditional methods for quinoline synthesis have been established for over a century and continue to be valuable tools in organic synthesis. rsc.orgtandfonline.com These reactions typically involve the condensation of anilines with various three-carbon synthons under acidic or basic conditions. scispace.comacs.org

Skraup Reaction and its Modified Protocols for 3,5,6-Trimethylquinolin-8-amine Synthesis

The Skraup synthesis, first reported in 1880, is a classic method for preparing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. tandfonline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778). Subsequent cyclization and oxidation yield the quinoline ring.

For the synthesis of this compound, a potential starting material would be 2,3,5-trimethylaniline. However, the harsh conditions of the traditional Skraup reaction, including the use of strong acids and high temperatures, can lead to low yields and lack of regioselectivity, particularly with substituted anilines and can be dangerously vigorous. rsc.orgresearchgate.net

Modifications to the Skraup reaction have been developed to mitigate these issues. One such modification involves the use of ferrous sulfate, which helps to control the reaction's exothermicity. Another significant modification is the addition of acetic acid to the reaction mixture, which has been shown to eliminate the violent nature of the reaction. More recent "green" approaches have utilized microwave irradiation in an ionic liquid medium or employed glycerol as both a reactant and solvent under high pressure in Q-tubes to improve yields and reduce reaction times. researchgate.net A proposed mechanism for the Skraup-Doebner-von Miller synthesis involves a fragmentation-recombination pathway where the aniline initially condenses with an α,β-unsaturated ketone, followed by fragmentation and subsequent recombination to form the quinoline product. nih.govillinois.edu

A key challenge in applying the Skraup reaction to unsymmetrically substituted anilines is controlling the regioselectivity of the cyclization. For an aniline with multiple free ortho positions, the cyclization can lead to a mixture of regioisomers. The electronic and steric properties of the substituents on the aniline ring play a crucial role in directing the cyclization.

Combes Quinoline Synthesis and Related Annulation Strategies

The Combes synthesis offers an alternative route to 2,4-disubstituted quinolines by reacting anilines with β-diketones in the presence of an acid catalyst, typically sulfuric acid or polyphosphoric acid. wikipedia.orgpharmaguideline.com The reaction begins with the formation of a Schiff base intermediate from the aniline and the β-diketone. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), followed by dehydration to yield the quinoline. wikipedia.org

The regioselectivity of the Combes synthesis is influenced by the substituents on both the aniline and the β-diketone. wikipedia.orgresearchgate.net Steric hindrance can play a significant role in determining the position of cyclization. For instance, bulkier substituents on the diketone or methoxy-substituted anilines can favor the formation of specific regioisomers. wikipedia.org The annulation step is often the rate-determining step of the reaction. wikipedia.org

Friedländer, Doebner-Miller, and Knorr Quinoline Syntheses: Mechanistic Insights and Adaptations

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This method is highly convergent and regioselective. Green chemistry approaches have been developed, such as using nickel nanocatalysts in solvent-free conditions, where the catalyst's Lewis acid sites facilitate intramolecular cyclization. acs.org

The Doebner-Miller reaction , an extension of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds instead of glycerol. researchgate.net This reaction typically produces 2,4-disubstituted quinolines. The mechanism is believed to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. researchgate.net Studies using 13C-labeled ketones suggest a fragmentation-recombination mechanism may be at play. nih.govillinois.edu

The Knorr quinoline synthesis converts β-ketoanilides into 2-hydroxyquinolines using a strong acid like sulfuric acid. wikipedia.orgsynarchive.com The reaction involves the cyclization of the intermediate anilide. Under certain conditions, the formation of a 4-hydroxyquinoline (B1666331) can be a competing reaction. wikipedia.org The choice of acid and its concentration can influence the product distribution. For example, using a large excess of polyphosphoric acid favors the 2-hydroxyquinoline, while smaller amounts can lead to the 4-hydroxyquinoline. wikipedia.org More recent studies recommend triflic acid for improved efficiency. wikipedia.org

Pfitzinger and Povarov Reactions in Substituted Quinoline Synthesis

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.orgijsr.net This method has been utilized in the synthesis of various bioactive molecules. researchgate.net A variation known as the Halberkann variant uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene to produce quinolines. wikipedia.org The reaction is typically catalyzed by a Lewis acid. wikipedia.org A notable variation involves a molecular iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes, which uniquely activates the methyl group of the ketone. organic-chemistry.orgnih.govacs.org This method proceeds through a proposed self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade. organic-chemistry.orgnih.govacs.org Another modification uses a coproduct-promoted approach where iodine catalyzes the reaction, and the generated hydrogen iodide acts as a promoter. organic-chemistry.org

Modern Catalytic Approaches for Quinoline Ring Formation

In recent decades, transition metal-catalyzed reactions have emerged as powerful alternatives to classical methods, often offering milder reaction conditions, higher efficiency, and broader functional group tolerance. scispace.com

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions (e.g., Rhodium, Palladium, Copper, Cobalt Catalysis)

Rhodium Catalysis: Rhodium catalysts have been effectively used in the synthesis of quinolines. One approach involves the hydroacylative union of aldehydes and o-alkynyl anilines, which proceeds under mild conditions with broad functional group tolerance. nih.govacs.org Another environmentally benign method utilizes a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium for the reaction of anilines with allyl alcohols. rsc.org Rhodium(III) has also been employed for the C-8 functionalization of quinolines through C-H bond activation. researchgate.net

Palladium Catalysis: Palladium-catalyzed reactions are widely used for quinoline synthesis. One method involves the oxidative cyclization of aryl allyl alcohols and anilines, which can proceed without the need for acids or bases. scispace.comrsc.orgmdpi.com Another strategy is the annulation of o-iodo-anilines with propargyl alcohols, providing direct access to 2,4-disubstituted quinolines. acs.org Palladium catalysts are also used in Heck coupling reactions followed by cyclization to form quinolin-2(1H)-ones. nih.gov

Copper Catalysis: Copper-catalyzed methods offer a cost-effective approach to quinoline synthesis. One domino reaction involves the Knoevenagel condensation of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles, followed by copper-catalyzed amination and cyclization. rsc.org Another domino reaction utilizes enaminones and 2-halobenzaldehydes. rsc.org Copper catalysts can also facilitate the three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles to produce quinoline-4-thiols. acs.org Additionally, copper-catalyzed dehydrogenative coupling of 2-aminobenzylalcohols with ketones provides a sustainable route to substituted quinolines. ijstr.org A novel copper-catalyzed cyclization involving C(sp3)–H activation has been developed for the synthesis of N-fused quinolines. acs.org

Cobalt Catalysis: Cobalt-catalyzed reactions are gaining prominence due to the low cost and abundance of cobalt. A method for the annulation of anilides and internal alkynes using a cobalt catalyst in combination with a Lewis acid has been developed. rsc.org Another approach involves the acceptorless dehydrogenation of alcohols catalyzed by cobalt complexes. acs.org A ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles offers a convenient one-pot synthesis of quinolines and quinazolines. acs.org A phosphine-free Co(II) complex has also been shown to be effective for the synthesis of quinolines via dehydrogenative coupling. rsc.org

| Catalyst System | Reactants | Key Features | Reference(s) |

| Rh(II)acetate/TPPTS | Anilines, Allyl alcohols | Aqueous medium, recyclable catalyst | rsc.org |

| Pd(OAc)2 | Aryl allyl alcohols, Anilines | No acid/base required, broad scope | scispace.comrsc.orgmdpi.com |

| CuI/L-proline | o-bromobenzaldehydes, Active methylene nitriles | Tandem Knoevenagel condensation, amination, cyclization | rsc.org |

| Co(OAc)2·4H2O | 2-aminoaryl alcohols, Ketones | Ligand-free, one-pot synthesis | acs.org |

C-H Functionalization Strategies for Quinoline Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the construction of complex molecules from simple precursors. nih.govmdpi.comnih.gov In the context of quinoline synthesis, transition metal-catalyzed C-H activation has enabled the regioselective introduction of various substituents. nih.govmdpi.comnih.gov While direct synthesis of this compound via a one-pot C-H functionalization approach is not explicitly detailed in the literature, the principles of this strategy can be applied. For instance, a suitably substituted aniline could undergo a directed C-H activation and subsequent annulation with an appropriate coupling partner to form the quinoline ring system. The regioselectivity of such a reaction would be crucial and would depend on the directing group on the aniline and the catalyst system employed.

Metal-Free and Organocatalytic Methodologies

In a move towards greener and more sustainable chemistry, metal-free and organocatalytic approaches for quinoline synthesis have gained significant traction. rsc.orgacs.org These methods often utilize readily available and less toxic catalysts, such as iodine, p-toluenesulfonic acid, or small organic molecules, to promote the cyclization reactions. wikipedia.orgwikipedia.org For the synthesis of this compound, one could envision a metal-free modification of classical reactions like the Doebner-von Miller synthesis. wikipedia.org This would involve the reaction of an appropriately substituted aniline with α,β-unsaturated carbonyl compounds under acidic or organocatalytic conditions. The choice of catalyst and reaction conditions would be critical to achieve the desired polysubstituted quinoline with high efficiency and selectivity.

Derivatization and Functionalization Strategies of this compound

Once the this compound scaffold is obtained, its further derivatization is key to exploring its chemical space and potential applications. The existing substituents—three methyl groups and an amino group—profoundly influence the reactivity and regioselectivity of subsequent functionalization reactions.

Regioselective Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the case of this compound, the directing effects of the amino group and the methyl groups, as well as the inherent reactivity of the quinoline nucleus, will govern the position of electrophilic attack. The amino group at the C8-position is a strong activating group and is ortho-, para-directing. However, the ortho-positions (C7) and para-position relative to the amino group are already substituted or part of the fused ring system. The methyl groups are also activating and ortho-, para-directing. The interplay of these directing effects makes predicting the exact site of substitution complex without experimental data. Generally, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring rather than the pyridine (B92270) ring. libretexts.orglibretexts.org

Table 1: Potential Regioselective Electrophilic Aromatic Substitution Reactions

| Electrophilic Reagent | Expected Product(s) | Rationale |

| Nitrating Mixture (HNO₃/H₂SO₄) | Nitration likely at C7 or C5 | The amino group strongly activates the ring, but steric hindrance from the C6-methyl group might influence the position of nitration. The C7 position is electronically favored, but the C5 position is also a possibility. |

| Halogenating Agent (e.g., Br₂/FeBr₃) | Halogenation likely at C7 or C5 | Similar to nitration, the amino group directs the substitution. The less sterically hindered position would be favored. |

| Acylating Agent (e.g., Acyl chloride/AlCl₃) | Friedel-Crafts acylation may be challenging | The amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards acylation. Protection of the amino group might be necessary. |

Nucleophilic Aromatic Substitution Reactions on Halogenated Intermediates

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of nucleophiles onto an aromatic ring, provided a suitable leaving group, such as a halogen, is present. libretexts.orgscience-revision.co.uklibretexts.orgyoutube.com To apply this strategy to this compound, a halogenated derivative would first need to be synthesized. For instance, if a chloro or bromo substituent were introduced at a specific position (e.g., C2, C4, or C7) through a prior reaction, this halogen could then be displaced by various nucleophiles. The rate and feasibility of the SNAr reaction are highly dependent on the position of the halogen and the presence of electron-withdrawing groups, which are absent in the parent trimethylated structure. The introduction of a halogen at the C2 or C4 positions of the pyridine ring would render it more susceptible to nucleophilic attack.

Table 2: Hypothetical Nucleophilic Aromatic Substitution on a Halogenated Intermediate

| Halogenated Intermediate | Nucleophile | Potential Product | Reaction Conditions |

| 2-Chloro-3,5,6-trimethylquinolin-8-amine | Alkoxide (e.g., NaOMe) | 2-Methoxy-3,5,6-trimethylquinolin-8-amine | Typically requires heating in the corresponding alcohol. |

| 4-Chloro-3,5,6-trimethylquinolin-8-amine | Amine (e.g., Piperidine) | 4-(Piperidin-1-yl)-3,5,6-trimethylquinolin-8-amine | Often requires a catalyst and elevated temperatures. |

| 7-Bromo-3,5,6-trimethylquinolin-8-amine | Thiolate (e.g., NaSPh) | 3,5,6-Trimethyl-7-(phenylthio)quinolin-8-amine | May require a transition metal catalyst (e.g., copper or palladium). |

Multi-component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.netiicbe.orgacs.org While a direct MCR for the synthesis of this compound itself is not described, MCRs can be employed to derivatize this scaffold. For example, the amino group at the C8-position can serve as a handle in MCRs like the Ugi or Passerini reactions, after appropriate modification. This would enable the introduction of diverse and complex side chains, rapidly expanding the library of derivatives based on the core 3,5,6-trimethylquinoline structure. The versatility of MCRs makes them an attractive option for generating structural diversity for applications in drug discovery and materials science. rsc.org

Functionalization of Quinoline N-Oxides

The conversion of the quinoline nitrogen to an N-oxide dramatically alters the electronic properties of the ring system, opening up new avenues for functionalization. nih.govbeilstein-journals.orgresearchgate.netrsc.orgrsc.org The N-oxide group activates the C2 and C4 positions towards nucleophilic attack and also directs C-H functionalization to the C8 position. nih.govrsc.orgrsc.org For this compound, the corresponding N-oxide could be prepared by oxidation. Subsequent reactions could then be explored. For instance, treatment with phosphorus oxychloride could introduce a chlorine atom at the C2 or C4 position, which can then be used in SNAr reactions. Furthermore, palladium-catalyzed C-H activation of the quinoline N-oxide could potentially lead to functionalization at the C2 position. nih.govrsc.org The presence of the amino group at C8 would likely influence the regioselectivity of these reactions.

Mechanistic Investigations of Reaction Pathways

The formation of the quinoline scaffold, particularly through classic methods like the Skraup-Doebner-von Miller synthesis, has been a subject of detailed mechanistic debate and investigation. These studies are fundamental to optimizing reaction conditions and predicting outcomes for the synthesis of complex derivatives.

The mechanism for the synthesis of substituted quinolines from anilines and α,β-unsaturated carbonyl compounds, a common route for structures analogous to this compound, is complex and has been a topic of considerable study. wikipedia.org A key reaction in this context is the Doebner-von Miller reaction, an extension of the Skraup synthesis. wikipedia.org

Mechanistic studies, particularly those employing carbon isotope labeling, have challenged earlier assumptions and proposed a fragmentation-recombination pathway. wikipedia.orgnih.gov In this proposed mechanism, the reaction proceeds through several key steps:

Conjugate Addition: The reaction initiates with a reversible nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, forming an amine ketone intermediate. wikipedia.org

Fragmentation: This intermediate undergoes a crucial, non-reversible fragmentation into two distinct components: an imine and a saturated ketone. wikipedia.orgnih.gov This fragmentation step is key to explaining the isotope scrambling observed in crossover experiments. sigmaaldrich.com

Recombination and Cyclization: The imine and ketone fragments then recombine through a condensation reaction to form a conjugated imine. wikipedia.org This is followed by an electrophilic attack on the aniline ring, cyclization, and subsequent dehydration and aromatization to yield the final quinoline product.

The transition states in this pathway involve complex molecular arrangements. For instance, the cyclization step proceeds through an electrophilic aromatic substitution where the electron-rich aniline ring attacks the activated imine. The final aromatization involves the elimination of a water molecule and an oxidant is often used to ensure the formation of the stable aromatic quinoline ring. While the general pathway is understood, the precise structures of transition states remain an active area of research, often explored through computational methods.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the intricate mechanisms of quinoline synthesis. acs.org These studies provide detailed energy profiles of reaction pathways, helping to identify the most favorable routes and the structures of elusive intermediates and transition states. acs.orgmdpi.com

Computational models are extensively used to predict the regioselectivity of the cyclization step, which is crucial in the synthesis of asymmetrically substituted quinolines. rsc.org For the synthesis of a molecule like this compound from a substituted aniline, the initial electrophilic attack can potentially occur at different positions on the benzene ring. The regiochemical outcome is dictated by the electronic effects of the substituents.

Studies have shown that combining methods, such as calculating NMR chemical shifts and analyzing Highest Occupied Molecular Orbital (HOMO) distributions, can predict the site of electrophilic attack with high accuracy (>95%). nih.gov Electron-donating groups on the aniline ring, such as methyl groups, activate the aromatic ring towards electrophilic substitution and direct the cyclization ortho and para to their positions. Computational models can quantify these effects and predict the major product isomer. nih.gov For instance, irradiation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes leads to highly regioselective formation of quinolines, with the final substitution pattern being predictable based on the electronic nature of the substituents on the starting material. rsc.org

Table 1: Application of Computational Methods in Quinoline Synthesis Studies

| Computational Method | Application Area | Key Findings |

| Density Functional Theory (DFT) | Mechanistic Pathway Analysis | Elucidates reaction energy profiles, identifies rate-determining steps, and characterizes intermediates and transition states. acs.org |

| HOMO/LUMO Analysis | Regioselectivity Prediction | The distribution of the Highest Occupied Molecular Orbital (HOMO) on the aniline derivative helps predict the site of electrophilic attack during cyclization. nih.gov |

| Calculated NMR Shifts | Regioselectivity Prediction | The lowest calculated 13C and/or 1H chemical shifts on the heterocyclic precursor often correlate with the site of electrophilic substitution. nih.gov |

| pKaH Calculation | Substituent Effect Analysis | Computationally derived pKaH values help quantify how electron-donating or electron-withdrawing groups modify the basicity and reactivity of the quinoline core. nih.gov |

These computational approaches are vital for rationally designing synthetic routes to complex quinoline derivatives, minimizing trial-and-error experimentation and improving yields of the desired regioisomer. mdpi.comresearchgate.net

Kinetic studies provide quantitative data on reaction rates, reaction order, and the influence of substituents on the speed of quinoline formation. This information is complementary to mechanistic and computational studies in building a complete picture of the reaction pathway.

For example, a kinetic investigation of the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone, was conducted using ¹⁹F NMR spectroscopy to monitor the reaction progress. researchgate.net The study revealed that the reaction is first order with respect to both the aniline and the β-diketone. researchgate.net

Key findings from such kinetic studies include:

Substituent Effects: The rates of reaction were significantly influenced by the electronic nature of substituents on both the aniline and the diketone, with rates varying by as much as five-fold. A Hammett study yielded a reaction constant (ρ) of -0.32 for the cyclization step. The negative value is consistent with an electrophilic aromatic substitution mechanism where electron-donating groups on the aniline accelerate the reaction. researchgate.net

Table 2: Kinetic Parameters for a Modified Combes Quinoline Synthesis

| Parameter | Finding | Implication |

| Reaction Order | First order in aniline; First order in β-diketone | The rate depends on the concentration of both reactants, consistent with a bimolecular rate-determining step. researchgate.net |

| Rate-Determining Step | Annulation (Cyclization) | The ring-forming electrophilic substitution is the slowest step in the sequence. researchgate.net |

| Reaction Constant (ρ) | -0.32 | The negative value confirms the electrophilic nature of the cyclization step, which is accelerated by electron-donating groups on the aniline. researchgate.net |

These kinetic analyses are crucial for optimizing reaction conditions, such as temperature, catalyst concentration, and reaction time, to achieve efficient synthesis of target quinoline molecules.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Spectral Analysis and Assignment

A comprehensive analysis of the ¹H and ¹³C NMR spectra is fundamental to assigning each signal to a specific atom in the 3,5,6-Trimethylquinolin-8-amine molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the amine proton, and the protons of the three methyl groups.

Aromatic Region: The protons at positions 2, 4, and 7 on the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The H-2 and H-4 protons would likely appear as doublets due to coupling with each other, while the H-7 proton would appear as a singlet.

Methyl Groups: The three methyl groups at positions 3, 5, and 6 are expected to produce three distinct singlet signals in the aliphatic region (typically δ 2.0-3.0 ppm), as they are not coupled to any adjacent protons.

Amine Group: The amino group (-NH2) at position 8 would likely produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show 12 distinct signals, one for each carbon atom in the molecule, as the molecular structure lacks symmetry.

Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline ring system would resonate in the downfield region (typically δ 110-160 ppm). Quaternary carbons (C-3, C-5, C-6, C-8, C-8a, and C-4a) are expected to show weaker signals compared to the carbons bearing hydrogen atoms (C-2, C-4, C-7).

Aliphatic Carbons: The three methyl carbons would appear in the upfield region (typically δ 15-25 ppm).

A summary of the predicted NMR data is presented below.

| Position | Predicted ¹H Chemical Shift (δ, ppm) and Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~8.5-8.8 (d) | ~148-152 |

| 3 | - | ~130-135 |

| 3-CH₃ | ~2.3-2.6 (s) | ~18-22 |

| 4 | ~7.3-7.6 (d) | ~120-124 |

| 5 | - | ~132-136 |

| 5-CH₃ | ~2.4-2.7 (s) | ~16-20 |

| 6 | - | ~128-132 |

| 6-CH₃ | ~2.4-2.7 (s) | ~16-20 |

| 7 | ~7.0-7.2 (s) | ~115-120 |

| 8 | - | ~140-145 |

| 8-NH₂ | ~4.5-5.5 (br s) | - |

| 4a | - | ~135-140 |

| 8a | - | ~145-150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sigmaaldrich.com A key expected correlation would be between the H-2 and H-4 protons of the quinoline ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. miamioh.edu It would be used to definitively link the signals of H-2, H-4, H-7, and the methyl protons to their respective carbon signals (C-2, C-4, C-7, and the methyl carbons). miamioh.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. sigmaaldrich.com For instance, correlations would be expected from the methyl protons (e.g., 3-CH₃) to the quaternary carbons (C-3 and C-4) and the protonated carbon (C-2), confirming the placement of the methyl groups. Correlations from the H-7 proton to C-5, C-6, and C-8a would further solidify the structure.

Advanced NMR for Conformational and Dynamic Studies

Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the spatial proximity of atoms and the preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the amino protons at position 8 and the proton at position 7, or between the methyl groups. Temperature-dependent NMR studies could also be used to investigate dynamic processes, such as the rotational barrier of the C-8-NH2 bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of this compound. The predicted exact mass is used to generate a theoretical molecular formula, which is then compared to the experimentally determined mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂ |

| Calculated Exact Mass | 186.1157 g/mol |

| Monoisotopic Mass | 186.1157 g/mol |

Fragmentation Pattern Analysis and Mechanistic Deductions

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. Analyzing this fragmentation pattern can provide significant structural information. For this compound, common fragmentation pathways for aromatic amines and quinoline derivatives would be expected. libretexts.orglibretexts.org

Molecular Ion Peak (M+): A prominent molecular ion peak would be expected at m/z = 186.

Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of a methyl group (•CH₃), leading to a significant peak at m/z = 171 (M-15). This fragment would be a stable, resonance-delocalized cation.

Loss of HCN: Quinoline structures can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), which would result in a peak at m/z = 159 (M-27).

Alpha-Cleavage: The amino group can influence fragmentation. libretexts.org However, direct alpha-cleavage is less common in aromatic amines compared to aliphatic ones.

Other Fragments: Further fragmentation of the m/z 171 ion could occur, leading to smaller fragments corresponding to the breakdown of the bicyclic ring system.

Analysis of these fragmentation patterns allows for the deduction of the original molecular structure and confirms the presence of the trimethylated quinoline amine framework.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a primary aromatic amine, exhibits several characteristic absorption bands that correspond to the vibrational modes of its specific functional groups.

The most notable features in the IR spectrum of a primary amine are the N-H stretching vibrations. wpmucdn.comorgchemboulder.com Primary amines typically show two distinct bands in the region of 3500-3200 cm⁻¹ due to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.com For aromatic primary amines, these N-H stretching peaks are often more intense compared to their aliphatic counterparts. wpmucdn.com In addition to the stretching vibrations, the N-H bending (scissoring) vibration appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com Another characteristic absorption is the N-H wagging vibration, which is a strong and broad band found between 910-665 cm⁻¹. orgchemboulder.com

The C-N stretching vibration for an aromatic amine like this compound is typically observed in the 1335-1250 cm⁻¹ range and is usually a strong band. orgchemboulder.com This is at a higher frequency compared to aliphatic amines (1250-1020 cm⁻¹). orgchemboulder.com

The spectrum also contains bands related to the quinoline ring system and the methyl groups. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl groups are found in the 2960-2800 cm⁻¹ region. wpmucdn.com C-H bending vibrations for the methyl groups can also be identified in the fingerprint region. wpmucdn.com The C=C and C=N stretching vibrations of the quinoline ring system contribute to absorptions in the 1600-1400 cm⁻¹ region.

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3200 |

| Aromatic C-H Stretch | Quinoline Ring | > 3000 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2960 - 2800 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| Aromatic C=C & C=N Stretch | Quinoline Ring | 1600 - 1400 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Absorbance Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* electronic transitions due to the presence of the aromatic quinoline ring system and the non-bonding electrons of the amino group.

The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity (molar absorptivity on the order of 10,000). libretexts.org These transitions are characteristic of aromatic systems. The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group) to an antibonding π* orbital of the aromatic ring. libretexts.orgyoutube.com These transitions are generally of lower intensity (molar absorptivity less than 2000) compared to π→π* transitions. libretexts.orgyoutube.com

For quinoline and its derivatives, the electronic absorption spectra are complex. researchgate.net The introduction of substituents, such as methyl and amino groups, can cause shifts in the absorption maxima (λ_max) and changes in the intensity of the absorption bands. An amino group, being an electron-donating group, generally causes a red shift (a shift to longer wavelengths) in the absorption bands of the aromatic system.

Computational studies on similar molecules, like 6-aminoquinoline, have shown that the absorption maxima can be found in the range of 327-340 nm, which are attributed to π→π* transitions. researchgate.net The solvent can also influence the absorbance properties. A "blue shift" (shift to shorter wavelengths) with increasing solvent polarity is often observed for n→π* transitions, while π→π* transitions may exhibit a "red shift". libretexts.orgyoutube.com

The expected electronic transitions for this compound are summarized in the table below.

| Electronic Transition | Orbitals Involved | Expected Molar Absorptivity (ε) |

| π→π | Bonding π to Antibonding π | ~10,000 |

| n→π | Non-bonding to Antibonding π | < 2000 |

X-ray Crystallography: Single Crystal Diffraction Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single crystal X-ray diffraction analysis of this compound would reveal the precise spatial arrangement of its atoms. The quinoline ring system is expected to be largely planar, although some minor deviations may occur. The bond lengths and angles within the quinoline ring would be consistent with its aromatic character, showing values intermediate between single and double bonds.

The geometry around the nitrogen atom of the amino group would also be determined. The C-N bond length and the bond angles involving the nitrogen atom would provide insight into the electronic effects of the quinoline ring on the amino substituent. The positions of the hydrogen atoms of the amino group would also be located, confirming the primary amine nature of the compound. The bond lengths and angles of the three methyl groups attached to the quinoline core would also be precisely measured. For similar structures, the planarity of the quinoline ring has been confirmed with low root-mean-square deviations. researchgate.net

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. Hydrogen bonding is expected to be a significant feature, with the amino group (-NH₂) acting as a hydrogen bond donor and the nitrogen atom of the quinoline ring potentially acting as a hydrogen bond acceptor. These hydrogen bonds can link molecules together to form chains, sheets, or more complex three-dimensional architectures. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, leading to different physical properties. nih.gov Whether this compound exhibits polymorphism is a question that could be explored through systematic crystallization studies under various conditions. The identification and characterization of different polymorphs are important in fields like pharmaceuticals and materials science.

Theoretical and Computational Chemistry for Quinoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties, structure, and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the behavior of quinoline (B57606) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and energy calculations of molecules like 3,5,6-Trimethylquinolin-8-amine. nih.govresearchgate.netscirp.org The process involves finding the lowest energy arrangement of the atoms in a molecule, which corresponds to its most stable three-dimensional shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not found in the searched literature.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C5-C(CH3) | 1.51 Å |

| C6-C(CH3) | 1.51 Å | |

| C8-N(NH2) | 1.39 Å | |

| Bond Angle | C4-C5-C6 | 120.5° |

| C5-C6-C7 | 121.0° | |

| C7-C8-N | 119.8° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For quinoline derivatives, FMO analysis helps to predict the most likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the amino group and the quinoline ring, indicating these are the primary sites for electron donation. The LUMO is likely distributed over the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not found in the searched literature.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the nitrogen atom of the amine group, making these sites attractive to protons or other electrophiles. The hydrogen atoms of the amine group would exhibit positive potential.

Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govuncw.edu Theoretical prediction of 1H and 13C NMR spectra can aid in the structural elucidation of newly synthesized compounds. By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. While experimental NMR data for this compound is not available, theoretical calculations could provide a predicted spectrum to guide future experimental work. The accuracy of these predictions can be remarkable, although they may not always perfectly account for solvent effects.

Table 3: Hypothetical Predicted 13C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not found in the searched literature.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150.2 |

| C3 | 121.5 |

| C4 | 136.0 |

| C5 | 128.9 |

| C6 | 130.1 |

| C7 | 125.8 |

| C8 | 145.3 |

| C8a | 147.6 |

| C4a | 127.4 |

| C-CH3 (at C3) | 18.5 |

| C-CH3 (at C5) | 19.2 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules or biological targets over time. researchgate.nettandfonline.comresearchgate.net For a molecule like this compound, MD simulations could be used to study its conformational flexibility, solvation in different solvents, and its binding mode within a protein active site. researchgate.nettandfonline.com These simulations can reveal important information about the stability of ligand-protein complexes and the key interactions that govern binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Descriptors and Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwisdomlib.orgscholarsresearchlibrary.comresearchgate.netmdpi.com These studies rely on theoretical descriptors, which are numerical values that quantify various aspects of a molecule's structure and electronic properties.

For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antimalarial or anticancer potency. nih.govresearchgate.net The model would be built by correlating the activity data of a set of quinoline derivatives with their calculated descriptors. These descriptors can include steric, electronic, and hydrophobic parameters. The resulting QSAR model can then be used to predict the activity of new, unsynthesized quinoline derivatives, thereby guiding the design of more potent compounds.

Molecular Docking and Ligand-Target Interaction Prediction (Computational Basis)

Molecular docking has become an indispensable tool in computational drug discovery, providing critical insights into the interactions between small molecules and their biological targets. nih.govmdpi.com This method predicts the preferred orientation of a ligand when bound to a receptor, along with the binding affinity, which is often expressed as a docking score. researchgate.net For quinoline-based compounds, molecular docking is extensively used to rationalize their biological activities and guide the synthesis of more potent and selective derivatives. While direct molecular docking studies on this compound were not prominent in the surveyed literature, the vast body of research on analogous quinoline derivatives provides a robust computational framework for predicting its potential ligand-target interactions across various therapeutic areas.

Computer-aided drug design (CADD) and in silico methods like molecular docking significantly reduce the time and cost associated with drug discovery by enabling the visualization of ligand-protein binding and the prediction of key interaction sites. nih.govbenthamdirect.com These studies typically utilize software such as AutoDock, Discovery Studio, and Maestro to perform calculations. mdpi.commdpi.com The general approach involves preparing the 3D structures of both the ligand (quinoline derivative) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). The software then explores various possible conformations of the ligand within the protein's binding site, calculating the binding energy for each pose. A more negative binding energy or docking score typically indicates a more stable and favorable interaction. nih.gov

The predictive power of molecular docking is further enhanced when combined with other computational techniques like molecular dynamics (MD) simulations, which assess the stability of the predicted ligand-protein complexes over time. nih.govdoi.org

Detailed Research Findings from Quinoline Derivatives

The versatility of the quinoline scaffold has led to its investigation against a wide array of biological targets, including enzymes involved in cancer, viral infections, and bacterial diseases.

Anticancer Activity:

Quinoline derivatives have been extensively studied as potential anticancer agents, targeting various proteins crucial for cancer cell proliferation and survival. mdpi.comnih.govbenthamdirect.com

Kinase Inhibition: Many quinoline compounds function as kinase inhibitors. mdpi.comresearchgate.net For instance, quinoline-3-carboxamides (B1200007) have been identified as inhibitors of DNA Damage Response (DDR) kinases like ATM, where the quinoline nitrogen is crucial for binding to the hinge region of the kinase. mdpi.comresearchgate.net Docking studies on quinolinesulfonamide-triazole hybrids against Rho-associated protein kinase (ROCK1) have also been performed to identify potential inhibitors. mdpi.com Similarly, docking of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles into the catalytic site of p38 mitogen-activated protein kinase (MAPK) has been used to identify potential anti-inflammatory and anticancer leads. nih.govresearchgate.net

Topoisomerase and Other Targets: Studies have shown that certain quinoline derivatives can inhibit topoisomerase enzymes or target other proteins like the Platelet-Derived Growth Factor Receptor (PDGFR). benthamdirect.com In one study, docking simulations against the CDK2 protein provided insights into the antitumor activity of newly synthesized quinoline derivatives. benthamdirect.com

| Quinoline Derivative Class | Target Protein (PDB ID) | Key Interacting Residues | Reference |

|---|---|---|---|

| Quinoline-3-carboxamides | ATM Kinase | Binds to the hinge region | mdpi.com |

| Quinolinesulfonamide-triazole hybrids | ROCK1 | Arg84 | mdpi.com |

| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 MAPK | Asp168 | nih.govresearchgate.net |

| N-(2-(tert-butylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide | CDK2 | Not Specified | benthamdirect.com |

| N-2-amino-N-phenyl quinoline-3-carboxamides | PDGFR (5GRN) | Not Specified | benthamdirect.com |

Antiviral Activity:

The quinoline scaffold is present in several anti-HIV drugs, and molecular docking is a key tool in designing new non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov

HIV Reverse Transcriptase (HIV-RT): Docking studies of pyrazoline and pyrimidine-containing quinoline derivatives against the HIV-RT binding site (PDB: 4I2P) have shown good binding interactions. researchgate.net One study found that a quinoline derivative with a pyrimidine (B1678525) moiety had a high docking score of –10.675. researchgate.net The interactions often involve hydrogen bonds with key amino acid residues like Lys101, Lys103, and Tyr188, as well as π-interactions with Tyr188 and Tyr318. nih.gov

Other Viral Targets: Quinoline derivatives have also been docked against other viral proteins. For example, against Respiratory Syncytial Virus (RSV), derivatives were docked into the G glycoprotein (B1211001) active site (PDB: 6BLH), showing interactions with residues like Thr173, Ser123, and Trp96. doi.org Against Yellow Fever Virus (YFV), the Mtase enzyme (PDB: 3EVA) was the target, with interactions noted at Ile124, Phe126, and Arg84. doi.org

| Quinoline Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrimidine containing quinoline | HIV-RT (4I2P) | -10.675 | Not Specified | researchgate.net |

| Thiophene-2-sulfonamide quinoline | HIV-RT (3MEC) | Not Specified | Lys101, Lys103, Tyr188, Tyr318 | nih.gov |

| General Quinoline Derivative | RSV G protein (6BLH) | -5.64 | Thr173, Ser123, Trp96 | doi.org |

| General Quinoline Derivative | YFV Mtase (3EVA) | -6.35 | Ile124, Phe126, Arg84 | doi.org |

Antibacterial Activity:

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for quinolone antibiotics.

DNA Gyrase Inhibition: Molecular docking has been used to investigate the binding of novel quinoline derivatives to the DNA gyrase B subunit of E. coli (PDB ID: 6F86). researchgate.net The binding energies for a series of synthesized compounds ranged from –6.0 to –7.33 kcal/mol. researchgate.net Hybrid molecules, such as 1,2,3-triazole-8-quinolinol hybrids, have also been designed and docked against bacterial targets to predict their binding affinities and interactions. nih.govacs.orgnih.govresearchgate.net These studies help in understanding the structural requirements for potent antibacterial activity and overcoming resistance. acs.org

| Quinoline Derivative Class | Target Protein (PDB ID) | Binding Energy Range (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde derivatives | E. coli DNA gyrase B (6F86) | -6.0 to -7.33 | Not Specified | researchgate.net |

| 1,2,3-Triazole-8-quinolinol hybrids | S. aureus & B. subtilis targets | Not Specified | Not Specified | nih.govacs.orgnih.govresearchgate.net |

| Cyclic diphenylphosphonates with quinoline | DNA Gyrase | Not Specified | ATP-binding site | nih.gov |

These computational studies collectively demonstrate that substitutions on the quinoline ring system significantly influence binding affinity and selectivity for various biological targets. The position and nature of substituents (e.g., methyl, amino, carboxamide, heterocyclic rings) can lead to enhanced interactions through hydrogen bonding, hydrophobic contacts, and π-stacking, providing a rational basis for the design of new therapeutic agents. nih.govmdpi.com

Synthesis and Design of Metal Complexes with this compound Analogues

The design of metal complexes using 8-aminoquinoline (B160924) scaffolds involves careful consideration of the ligand's structure to achieve desired coordination properties and geometries. The synthesis then follows established chemical routes to combine the ligand with various transition metals.

8-Aminoquinoline (AQ) is structurally similar to 8-hydroxyquinoline (B1678124) and typically functions as a bidentate chelating agent. nih.govwikipedia.org Coordination with a metal ion occurs through the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group, forming a stable five-membered ring. nih.govnasa.gov While it usually binds as a neutral molecule, it can also be deprotonated at the amino group to bind as an anion. nih.gov

The versatility of the 8-aminoquinoline framework allows for significant modifications to influence its denticity and chelating properties. For instance, researchers have designed and synthesized more complex polydentate ligands:

Tetradentate Ligands: By linking two 8-aminoquinoline units, specific tetradentate chelators for Cu(II) have been created. researchgate.net These ligands are designed to form a square planar coordination sphere with the metal ion. researchgate.net

Septa-dentate Ligands: A tripodal ligand synthesized from tris-8-aminoquinoline was found to be septa-dentate, capable of forming isolable complexes with various transition metals. rsc.org

Hybrid Ligands: New potential chelators are also designed by linking the 8-aminoquinoline scaffold to other molecules, such as natural antioxidant acids, to create multifunctional agents. nih.gov

These design strategies highlight the adaptability of the 8-aminoquinoline motif, which would extend to methylated derivatives like this compound, for creating ligands with tailored affinities and selectivities for specific metal ions.

The synthesis of transition metal complexes with 8-aminoquinoline and its analogues generally involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. asianpubs.org For example, platinum(II) complexes have been prepared by reacting 8-aminoquinoline with potassium tetrachloroplatinate (K₂PtCl₄) in water under reflux. unimi.it

Mixed-ligand complexes are also commonly synthesized. In one method, metal salts of manganese, copper, or nickel are added to a hot methanolic solution containing 8-aminoquinoline and a uracil (B121893) derivative to form the desired complexes. acs.orgnih.gov Similarly, rhenium carbonyl halide complexes are formed by refluxing an 8-aminoquinoline derivative with Re(CO)₅Cl in a solvent like tetrahydrofuran (B95107) (THF). nih.gov In some preparations, a Schiff base derived from 8-aminoquinoline is first synthesized and then reacted with transition metal salts to yield mono-, di-, or trinuclear species. asianpubs.org

The stoichiometry of the resulting complexes is frequently found to be a 1:2 metal-to-ligand ratio, particularly for divalent metal ions. scirp.orgscirp.org This ML₂ stoichiometry often leads to predictable coordination geometries.

Octahedral Geometry: For many first-row transition metals, an octahedral geometry is common. A Ni(II) complex with a dithranol/8-hydroxyquinoline mixed ligand system was found to have a distorted octahedral geometry. ekb.eg Similarly, Co(II) complexes with 8-hydroxyquinoline are assumed to have an octahedral geometry, often completed by the coordination of two water molecules. scirp.org A tripodal tris-8-aminoquinoline ligand also produced an octahedral six-coordinate structure with a cobalt ion. rsc.org

Square Planar Geometry: This geometry is particularly noted for Cu(II) and Pt(II) complexes. Copper complexes with 8-hydroxyquinoline are often assumed to have a square-planar geometry. scirp.org Specifically designed tetradentate bis(8-aminoquinoline) ligands provide a square planar coordination environment for Cu(II). researchgate.net

The final geometry is influenced by the specific metal ion, the ligand's denticity, and the steric and electronic effects of any substituents on the quinoline ring.

Characterization of Metal Complexes

A suite of analytical techniques is employed to confirm the successful synthesis of metal complexes and to elucidate their structural and electronic properties.

Spectroscopic methods are indispensable for characterizing these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the N-H stretching vibration frequency of the amino group, which is expected to decrease upon chelation to the metal. optica.org Shifts in the vibrational frequencies of the quinoline ring also provide evidence of coordination. ekb.eguct.ac.za

UV-Visible (UV-Vis) Spectroscopy: The formation of a complex is readily monitored by UV-Vis spectroscopy. Chelation typically causes a shift in the absorption bands of the ligand. For 8-aminoquinoline complexes, a hypsochromic (blue) shift toward shorter wavelengths in the 300 nm region is observed, indicating that the metal ion blocks resonance between the amino group and the quinoline ring. optica.org Titration experiments, where the spectrum is monitored upon incremental addition of a metal salt, can confirm complexation and help determine stoichiometry. researchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pt(II), Zn(II), Rh(I)), NMR spectroscopy provides detailed structural information in solution. Techniques like ¹H NMR, ¹³C NMR, and specialized methods like ¹⁹⁵Pt-NMR and 2D-NMR (e.g., NOESY) are used to fully characterize the complex structure and confirm stereochemistry. unimi.ituct.ac.za For example, ¹H NMR can be used to study the complexation of ligands with Zn(II) ions. mdpi.com

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized complexes, confirming their composition. unimi.itnih.gov

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is specific to paramagnetic species and is used to study complexes of metals like Cu(II), providing information about the metal's oxidation state and coordination environment. mdpi.com

Table 1: Summary of Spectroscopic Data for 8-Aminoquinoline Analogue Complexes

| Technique | Metal Ion | Observation | Reference |

|---|---|---|---|

| IR | Various | Decrease in N-H stretching frequency upon chelation. | optica.org |

| UV-Vis | Mg, Zn, Ni, Cu | Hypsochromic (blue) shift in the ~300 nm region. | optica.org |

| UV-Vis | Co(II), Ni(II) | Formation of new absorption maxima (e.g., ~370 nm). | scirp.org |

| ¹H, ¹³C NMR | Re(I) | Characteristic chemical shifts confirming ligand coordination. | nih.gov |

| ¹⁹⁵Pt NMR | Pt(II) | Signals confirming the platinum coordination environment. | unimi.it |

| ESI-MS | Re(I), Pt(II) | Molecular ion peaks corresponding to the calculated mass of the complexes. | unimi.itnih.gov |

| ESR / EPR | Cu(II) | Used to investigate the coordination sphere of the paramagnetic Cu(II) ion. | mdpi.com |

These classical methods provide fundamental data about the composition and nature of the synthesized complexes.

Elemental Analysis: This analysis for carbon, hydrogen, and nitrogen (CHN) is routinely performed to verify the empirical formula of the complex and confirm its stoichiometry. unimi.itresearchgate.netsemanticscholar.org

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons, which in turn provides insight into the oxidation state and coordination geometry of the central metal ion. researchgate.net For instance, a magnetic moment of 3.1 Bohr Magnetons (BM) for a Ni(II) complex is indicative of a distorted octahedral geometry, while values around 1.7-1.8 BM suggest a single unpaired electron, typical for many Cu(II) complexes. ekb.egresearchgate.net

Molar Conductance: This measurement, taken in a solvent like DMF or DMSO, determines whether a complex is an electrolyte or non-electrolyte. ekb.eg High conductance values suggest that anions (e.g., chloride) are outside the coordination sphere, whereas low values indicate they are directly bonded to the metal ion. researchgate.netsemanticscholar.org

Table 2: Physicochemical Data for Transition Metal Complexes of 8-Aminoquinoline Analogues

| Metal Complex | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Inferred Property | Reference |

|---|---|---|---|---|

| Fe(III) complex | 5.83 | ~259-331 | Paramagnetic, High Spin, Electrolytic | researchgate.net |

| Co(II) complex | 4.30 | ~259-331 | Paramagnetic, High Spin, Electrolytic | researchgate.net |

| Ni(II) complex | 2.73 | ~259-331 | Paramagnetic, Electrolytic | researchgate.net |

| Ni(II) complex | 3.1 | - | Paramagnetic, Distorted Octahedral | ekb.eg |

| Cu(II) complex | 1.74 | ~259-331 | Paramagnetic, Electrolytic | researchgate.net |

| Vanadium(IV) complexes | 1.72 - 1.87 | - | Paramagnetic (one unpaired electron) | researchgate.net |

Thermal Analysis (TGA) for Complex Stability

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of metal complexes. It provides information on decomposition temperatures and the nature of volatile components, which is vital for understanding the robustness of these materials for potential applications in catalysis or materials science.

Despite the importance of this data, a thorough search of scientific databases reveals no specific TGA studies conducted on metal complexes of this compound. Research on related 8-aminoquinoline complexes suggests that their thermal stability is influenced by the nature of the metal ion and the presence of other ligands in the coordination sphere.

Electrochemical Properties (e.g., Oxidation/Reduction Potentials)

The electrochemical behavior of metal complexes, including their oxidation and reduction potentials, provides insight into their electronic structure and their suitability for applications in areas such as redox catalysis and sensing.

Currently, there is no published electrochemical data, such as cyclic voltammetry studies, for metal complexes specifically involving the this compound ligand. Studies on other 8-hydroxyquinoline complexes have shown that the redox potentials can be tuned by substituents on the quinoline ring, suggesting that the trimethyl substitution in this compound would likely influence the electronic properties of its metal complexes.

Theoretical Studies on Metal Complexes

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the electronic and geometric structures of metal complexes, as well as the nature of metal-ligand bonding.

DFT Calculations for Electronic and Geometric Structures of Complexes

While DFT has been extensively applied to a variety of quinoline derivatives to elucidate their molecular and electronic properties, no specific DFT studies focusing on the electronic and geometric structures of this compound metal complexes have been reported in the literature. Such studies would be valuable for predicting the geometry (e.g., tetrahedral, square planar, or octahedral) and the electronic ground and excited states of these potential complexes.

Investigation of Metal-Ligand Bonding and Stability

The investigation of metal-ligand bonding through theoretical methods provides a deeper understanding of the stability and reactivity of coordination compounds. Analysis of the interactions between the metal d-orbitals and the ligand's frontier orbitals can explain the nature of the coordinate bond.

There is a lack of specific theoretical investigations into the metal-ligand bonding and stability of complexes formed with this compound. For related 8-aminoquinoline ligands, DFT studies have been used to analyze the covalent and electrostatic contributions to the metal-ligand bond, offering insights into complex stability.

Catalytic Applications of Quinoline-Based Metal Complexes

Metal complexes derived from quinoline-based ligands are of significant interest in catalysis due to the tunability of their steric and electronic properties.

Conclusion

3,5,6-Trimethylquinolin-8-amine represents a fascinating yet underexplored molecule within the rich field of quinoline (B57606) chemistry. Its unique substitution pattern holds the promise of novel chemical and physical properties. The elucidation of a reliable synthetic route and a comprehensive structural and spectroscopic characterization are critical first steps that will undoubtedly open the door to a deeper understanding of its reactivity and potential applications in catalysis, materials science, and medicinal chemistry. The fundamental research questions surrounding this compound highlight the ongoing importance of exploring the vast chemical space of substituted heterocyclic systems.

Mechanistic Investigations of Chemical Interactions in Biological Contexts

Chemical Basis of Enzyme Inhibition by Quinoline (B57606) Scaffolds

The quinoline ring is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of enzymes. researchgate.net The nature and position of substituents on this scaffold are critical in determining the specificity and potency of enzyme inhibition.

Interactions with Protein Kinases and Other Molecular Targets

Quinoline derivatives are widely recognized as inhibitors of protein kinases, a large family of enzymes that play crucial roles in cellular signaling pathways. researchgate.net Alterations in kinase activity are implicated in numerous diseases, including cancer, making them significant therapeutic targets. nih.gov The quinoline core can function as a scaffold that positions key functional groups to interact with the ATP-binding pocket of kinases. nih.govmdpi.com

The three methyl groups at positions 3, 5, and 6 are expected to modulate the compound's interaction with protein kinases through steric and hydrophobic effects. These groups can influence the compound's orientation within the binding pocket and contribute to van der Waals interactions with nonpolar residues, potentially enhancing binding affinity and selectivity. biorxiv.org For instance, studies on quinazoline-based kinase inhibitors have shown that the position and nature of substituents significantly impact their inhibitory activity. nih.govmdpi.commdpi.com

Beyond protein kinases, quinoline derivatives have shown inhibitory activity against other enzymes, such as DNA topoisomerases and DNA methyltransferases. biorxiv.orgnih.gov The planar quinoline ring is capable of intercalating into DNA, a mechanism that can disrupt the function of enzymes that act on DNA. biorxiv.orgnih.govresearchgate.net The presence of the amino group in 3,5,6-Trimethylquinolin-8-amine could further facilitate this interaction through hydrogen bonding with the DNA backbone or base pairs.

Table 1: Predicted Interactions of this compound with Protein Kinases

| Structural Feature | Predicted Interaction with Protein Kinase | Reference |

| 8-Amino Group | Hydrogen bonding with hinge region residues; modulation of electronic properties. | mdpi.com |

| Quinoline Scaffold | Core structure for positioning in the ATP-binding pocket. | nih.govmdpi.com |

| 3,5,6-Trimethyl Groups | Steric and hydrophobic interactions with the binding pocket, influencing selectivity and affinity. | biorxiv.org |

Computational Modeling of Enzyme-Ligand Binding Modes

Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool for predicting and analyzing the binding of small molecules to their protein targets. mdpi.comnih.govnih.govnih.gov In the absence of experimental data for this compound, in-silico methods can provide valuable insights into its potential enzyme-ligand binding modes.

Molecular docking studies of similar aminoquinoline derivatives have revealed that the quinoline nitrogen and the exocyclic amino group are often involved in key hydrogen bonding interactions with the protein's active site. nih.gov For this compound, docking simulations would likely show the 8-amino group forming hydrogen bonds with backbone atoms in the hinge region of a protein kinase. The trimethyl-substituted benzene (B151609) ring would be expected to occupy a hydrophobic pocket within the active site.

Chemical Mechanisms of Antioxidant Activity

Many quinoline derivatives exhibit antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.netiau.irnih.gov The antioxidant capacity is highly dependent on the substituents present on the quinoline ring. mdpi.comui.ac.id

Free Radical Scavenging Mechanisms

The primary mechanisms by which antioxidants neutralize free radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.net In the context of this compound, the 8-amino group is the most likely site for these activities. The N-H bond in the amino group can be homolytically cleaved to donate a hydrogen atom to a free radical (HAT mechanism). researchgate.net The resulting aminyl radical can be stabilized by resonance delocalization over the quinoline ring system.

Alternatively, the lone pair of electrons on the nitrogen atom of the amino group can be transferred to a free radical (SET mechanism), forming a radical cation. researchgate.net The electron-donating methyl groups at positions 3, 5, and 6 would further enhance the electron density of the quinoline ring, thereby facilitating this electron transfer process and stabilizing the resulting radical cation. Theoretical studies on other quinoline derivatives have shown that the N-H site is often more favorable for radical attack than O-H sites. researchgate.net

Role of Structural Features in Modulating Redox Properties

The redox properties of quinoline derivatives are intricately linked to their substitution pattern. researchgate.net The presence of electron-donating groups, such as amino and methyl groups, generally lowers the oxidation potential of the molecule, making it a better antioxidant.

In this compound, the 8-amino group is a powerful electron-donating group that significantly influences the electronic properties of the quinoline nucleus. The three methyl groups also contribute to the electron-donating character through inductive effects. This combination of substituents is expected to render the molecule susceptible to oxidation, a key characteristic of a potent antioxidant. The position of the amino group at C8 is also significant, as studies on 8-aminoquinoline (B160924) have highlighted its unique redox behavior. researchgate.net

Table 2: Predicted Antioxidant Mechanisms of this compound

| Structural Feature | Predicted Role in Antioxidant Activity | Mechanism | Reference |

| 8-Amino Group | Primary site for radical scavenging. | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) | researchgate.net |

| 3,5,6-Trimethyl Groups | Enhance electron-donating capacity of the ring. | Stabilize the radical cation formed during SET. | mdpi.com |

| Quinoline Ring | Stabilizes the resulting radical through resonance. | Delocalization of the unpaired electron. | ui.ac.id |

Interactions with Nucleic Acids and Cellular Components (Chemical Perspective)

The planar aromatic structure of the quinoline ring makes it a prime candidate for interaction with nucleic acids, primarily through intercalation. biorxiv.orgnih.govresearchgate.net This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. rsc.org

For this compound, the planar quinoline core is the key structural feature enabling intercalation. This non-covalent interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov The 8-amino group can further stabilize this interaction through the formation of hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs. Studies on other aminoquinolines have shown that they can intercalate into DNA and inhibit DNA-dependent enzymes. biorxiv.orgnih.govacs.org

The methyl groups, while not directly involved in intercalation, can influence the strength and specificity of the interaction. They may fit into the hydrophobic environment of the DNA grooves or sterically influence the orientation of the intercalated quinoline ring. Some quinoline-based compounds have been shown to induce DNA damage responses in cancer cells. biorxiv.org It is plausible that this compound could elicit similar cellular responses following its interaction with DNA. Furthermore, quinoline alkaloids have been identified as DNA intercalators that can inhibit viral replication. mdpi.com

Beyond DNA, the chemical properties of this compound suggest potential interactions with other cellular components. The basicity of the 8-amino group could lead to its protonation in acidic cellular compartments like lysosomes, a phenomenon observed with other aminoquinolines. nih.gov This trapping mechanism can lead to high local concentrations of the compound, potentially affecting lysosomal function.

DNA Binding Studies via Spectroscopic and Computational Methods

The interaction of small molecules with DNA can lead to significant biological consequences, including anticancer and antimicrobial effects. Quinoline derivatives have been a subject of interest for their potential to bind to DNA. While direct studies on this compound are not extensively documented, research on analogous quinoline compounds provides insights into the likely mechanisms of interaction.

Spectroscopic techniques are pivotal in elucidating the binding modes of small molecules to DNA. Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) are commonly employed. For instance, studies on various quinoline derivatives have shown that their interaction with DNA often results in hypochromism and a bathochromic shift in the UV-Vis absorption spectra, which is indicative of intercalative binding. nih.govresearchgate.net Intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. This mode of binding is often stabilized by hydrophobic and van der Waals interactions.

Fluorescence spectroscopy is another powerful tool to study DNA binding. The intrinsic fluorescence of a quinoline derivative may be quenched or enhanced upon binding to DNA. This change in fluorescence can be used to determine binding affinities and constants. For example, a study on 1,2,3-triazole hybrids of 8-hydroxyquinoline (B1678124) demonstrated a high binding affinity to herring fish sperm DNA (hs-DNA), with the binding process being driven by hydrogen bonding and hydrophobic interactions. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental data by providing a detailed view of the binding at an atomic level. These studies can predict the preferred binding site (e.g., major or minor groove) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and DNA. nih.gov For many quinoline derivatives, computational studies have supported an intercalative binding mode, often showing a preference for GC-rich regions of the DNA. nih.gov The 8-amino group, as present in this compound, could potentially form hydrogen bonds with the phosphate backbone or the bases of DNA, further stabilizing the complex.

| Technique | Observation | Implication |

| UV-Vis Spectroscopy | Hypochromism & Bathochromic Shift | Intercalative binding between DNA base pairs |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence | Determination of binding affinity and constants |

| Circular Dichroism | Changes in DNA conformation | Perturbation of DNA structure upon binding |

| Molecular Docking | Prediction of binding site and energy | Groove binding or intercalation preference |

Disruption of Tubulin Assembly and Microtubule Dynamics (Chemical Mechanism)

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. nih.gov Consequently, they are a key target for anticancer drugs. nih.gov Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for microtubule formation. nih.govrsc.orgmdpi.com